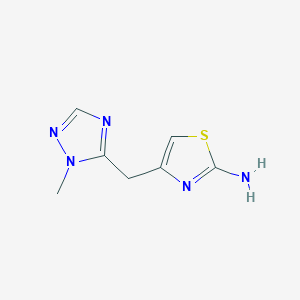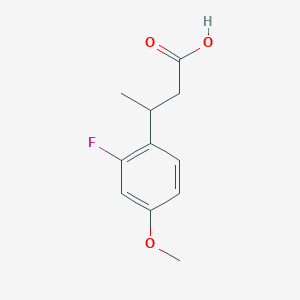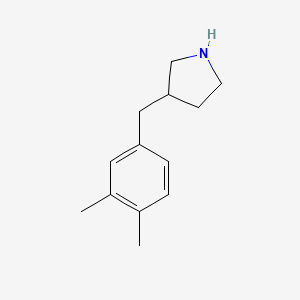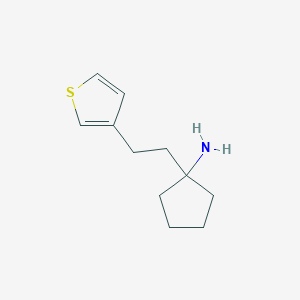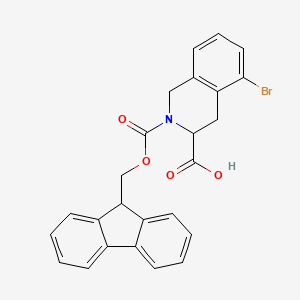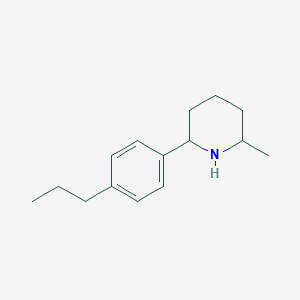
2-Methyl-6-(4-propylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-propylphenyl)piperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The compound this compound features a piperidine ring substituted with a methyl group at the second position and a 4-propylphenyl group at the sixth position. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-propylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be employed. This reaction is typically carried out under reflux conditions in ethanol, yielding substituted piperidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions using optimized catalysts and solvents to ensure high yield and purity. The use of ionic liquids as catalysts has been reported to facilitate the synthesis of piperidine derivatives in an environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-propylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-6-(4-propylphenyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring piperidine alkaloids.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-propylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter systems, inhibit enzymes, and interact with cellular receptors. The exact mechanism may vary depending on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Pyridine: A structurally similar compound with a nitrogen atom in a six-membered aromatic ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Uniqueness
2-Methyl-6-(4-propylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-propylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-methyl-6-(4-propylphenyl)piperidine |
InChI |
InChI=1S/C15H23N/c1-3-5-13-8-10-14(11-9-13)15-7-4-6-12(2)16-15/h8-12,15-16H,3-7H2,1-2H3 |
InChI Key |
JHQPYLHTDRWRLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCC(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


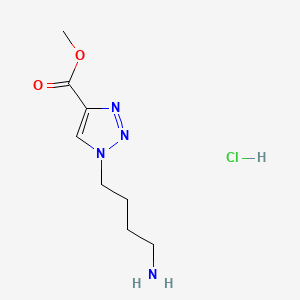
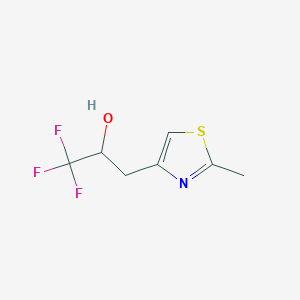
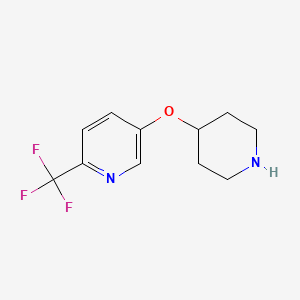
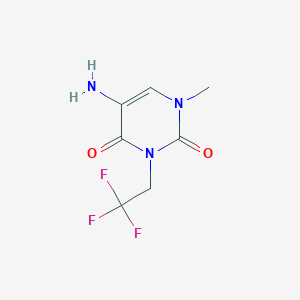
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
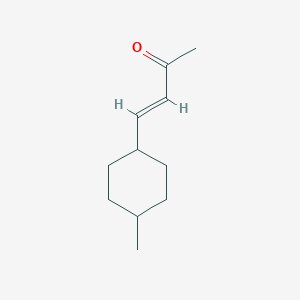
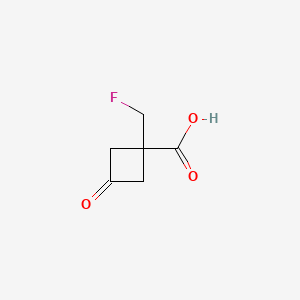
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
